molecular formula C16H24N2O B579851 N-ethyl-N-isoprpyl-5-methoxy-tryptamine CAS No. 850032-66-5

N-ethyl-N-isoprpyl-5-methoxy-tryptamine

Numéro de catalogue: B579851
Numéro CAS: 850032-66-5
Poids moléculaire: 260.37 g/mol
Clé InChI: VVEQXDHSGNBFLZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Ethyl-N-isopropyl-5-methoxy-tryptamine is a synthetic tryptamine derivative with substitutions at the indole ring (5-methoxy group) and the terminal amine (ethyl and isopropyl groups).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-isoprpyl-5-methoxy-tryptamine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 5-methoxyindole with an appropriate alkyl halide, followed by reductive amination to introduce the ethyl and propan-2-amine groups. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications .

Analyse Des Réactions Chimiques

Types of Reactions

N-ethyl-N-isoprpyl-5-methoxy-tryptamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydroindole derivatives, and various substituted tryptamines, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Structure-Activity Relationship

The structure-activity relationship (SAR) of tryptamines reveals that modifications to the amine groups can significantly influence their potency and selectivity at serotonin receptors. For instance, variations in the ethyl and isopropyl substitutions can enhance the affinity for 5-HT1A receptors while reducing activity at 5-HT2A receptors . This property is crucial for developing non-hallucinogenic therapeutic agents that target mood disorders.

Mental Health Disorders

Recent studies suggest that N-ethyl-N-isopropyl-5-methoxy-tryptamine may have applications in treating various mental health conditions, including:

  • Depression: Clinical observations indicate that compounds like 5-MeO-DMT derivatives can induce rapid reductions in depressive symptoms .
  • Anxiety Disorders: The anxiolytic-like effects observed in animal models suggest potential use in treating anxiety disorders through modulation of serotonin pathways .

Case Studies

Several case studies highlight the therapeutic promise of tryptamines:

  • Post-Traumatic Stress Disorder (PTSD): A survey involving veterans indicated that compounds similar to N-ethyl-N-isopropyl-5-methoxy-tryptamine may help alleviate symptoms associated with PTSD, including suicidal ideation and cognitive impairment .
  • Substance Use Disorders: Emerging evidence suggests that these compounds may assist in treating substance use disorders by modulating neurotransmitter systems involved in addiction .

Mécanisme D'action

The compound exerts its effects primarily through interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction modulates the release of neurotransmitters, influencing mood, perception, and cognition. The molecular pathways involved include the activation of G-protein-coupled receptors, leading to downstream signaling cascades that affect neuronal activity .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Substituents (N-Alkyl) Molecular Weight (g/mol) Primary Targets Metabolic Pathways Key Research Findings
N-Ethyl-N-isopropyl-5-methoxy-tryptamine Ethyl, Isopropyl ~234.34* 5-HT receptors (inferred) CYP2D6, MAO-A (predicted) Limited direct data; inferred from structural analogs
5-MeO-DMT N,N-Dimethyl 218.30 5-HT1A/2A/2C, SERT CYP2D6 (O-demethylation), MAO-A Psychedelic effects; rapid metabolism to bufotenine; synergistic with MAO inhibitors
5-MeO-DIPT (Foxy) N,N-Diisopropyl 260.38 SERT (high affinity) O-demethylation, hydroxylation Hallucinogenic; prolonged effects due to slow N-dealkylation; neurotoxic in rats
5-MeO-DPT N,N-Dipropyl 260.38 Not well-characterized N-dealkylation, conjugation Emerging NPS; limited toxicity data
Bufotenine N,N-Dimethyl (5-OH) 204.26 5-HT2A/2B/2C Glucuronidation, sulfation Endogenous psychedelic; associated with serotonin toxicity

*Calculated based on molecular formula (C₁₄H₂₂N₂O).

Substituent Effects on Pharmacodynamics

  • Diisopropyl (5-MeO-DIPT): High SERT inhibition (Ki = 4.2 nM) due to bulky substituents, leading to prolonged serotonergic activity . Dimethyl (5-MeO-DMT): Preferential 5-HT1A activation (EC₅₀ = 30 nM) and rapid metabolism via MAO-A .
  • 5-Methoxy Group : Enhances receptor binding by increasing electron density on the indole ring, common across analogs .

Metabolic Pathways

  • N-Ethyl-N-Isopropyl-5-Methoxy-Tryptamine : Predicted to undergo:
    • O-demethylation (CYP2D6) to 5-hydroxy-N-ethyl-N-isopropyltryptamine (active metabolite).
    • N-dealkylation (CYP3A4) to secondary amines (e.g., N-ethyl or N-isopropyl derivatives) .
  • 5-MeO-DIPT : Major pathways include 6-hydroxylation (aromatic ring) and N-deisopropylation to 5-MeO-NIPT .
  • 5-MeO-DMT : Primarily inactivated via MAO-A; co-administration with MAO inhibitors (e.g., harmaline) increases bioavailability 10-fold .

Activité Biologique

N-ethyl-N-isopropyl-5-methoxytryptamine (commonly referred to as 5-MeO-iPT) is a synthetic compound belonging to the tryptamine class, which has garnered attention for its psychoactive properties and potential therapeutic applications. This article provides an in-depth examination of its biological activity, focusing on pharmacological effects, structure-activity relationships, metabolism, and relevant case studies.

Overview of Tryptamines

Tryptamines are a class of compounds that share a common indole structure and are known for their diverse biological activities, particularly as ligands for serotonin receptors. The modifications in the tryptamine structure can significantly influence their pharmacological profiles.

Structure-Activity Relationship (SAR)

The biological activity of 5-MeO-iPT is closely related to its structural features. The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H18N2O
  • Molar Mass : 218.29 g/mol

The presence of the methoxy group at the 5-position and ethyl and isopropyl substitutions at the nitrogen atoms are critical for its activity at serotonin receptors, particularly 5-HT_1A and 5-HT_2A.

Table 1: Structure-Activity Relationship of Tryptamines

Compound5-HT1A Potency (EC50, nM)5-HT2A Potency (EC50, nM)Selectivity Ratio (5-HT1A/5-HT2A)
5-MeO-DMT25.645.01.76
5-MeO-iPTTBDTBDTBD
LSDTBDTBDTBD

Note: TBD indicates that specific data for 5-MeO-iPT is still under investigation.

Pharmacological Profile

Research indicates that 5-MeO-iPT exhibits both agonistic and antagonistic properties at various serotonin receptors. Its primary action appears to be as a partial agonist at the 5-HT_2A receptor, which is implicated in mediating hallucinogenic effects.

Key Findings:

  • Psychoactive Effects : In animal models, administration of 5-MeO-iPT has been shown to induce alterations in sensory perception and mood, similar to other psychedelics.
  • Metabolism : A study utilizing ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry identified four metabolites of 5-MeO-iPT in mice, suggesting a complex metabolic pathway that could influence its pharmacokinetics and pharmacodynamics .
  • Toxicological Effects : Research has demonstrated dose-dependent effects on motor and sensorimotor functions in mice, indicating potential neurotoxic effects at higher doses .

Case Studies

Several case studies have documented the effects of 5-MeO-iPT in human subjects, often highlighting its use in recreational contexts:

  • Case Study on Intoxication : A reported case involved an individual experiencing severe agitation and hallucinations after consuming a high dose of 5-MeO-iPT. This underscores the need for caution regarding dosage and individual sensitivity.
  • Therapeutic Potential : Some studies suggest that lower doses may offer therapeutic benefits without significant hallucinogenic effects, potentially positioning it as a candidate for further clinical research into non-hallucinogenic serotonergic agents .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for N-ethyl-N-isopropyl-5-methoxy-tryptamine to ensure high yield and purity?

  • Methodological Answer :

  • Step 1 : Start with 5-methoxytryptamine as the precursor. Use protective groups (e.g., acetyl or glycine derivatives) during alkylation to prevent side reactions .
  • Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor ethyl and isopropyl substitution at the amine group. Diisopropylethylamine (DIPEA) can enhance nucleophilic substitution efficiency .
  • Step 3 : Purify the crude product via high-performance liquid chromatography (HPLC) to isolate the target compound and remove unreacted precursors or byproducts .
  • Validation : Confirm yield and purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How is the structural integrity of N-ethyl-N-isopropyl-5-methoxy-tryptamine confirmed post-synthesis?

  • Methodological Answer :

  • Technique 1 : NMR spectroscopy (¹H and ¹³C) to verify the ethyl and isopropyl substituents on the amine group and the methoxy group at the indole’s 5-position. Key signals include δ ~3.5 ppm for methoxy protons and δ ~1.0–1.5 ppm for ethyl/isopropyl groups .
  • Technique 2 : High-resolution MS (HRMS) to confirm the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the alkyl side chains .
  • Technique 3 : Infrared (IR) spectroscopy to identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹) .

Q. Which serotonin receptor subtypes are primarily targeted by N-ethyl-N-isopropyl-5-methoxy-tryptamine, and what assays are used to determine this?

  • Methodological Answer :

  • Assay 1 : Radioligand binding assays using transfected cells expressing human 5-HT₁A, 5-HT₂A, or 5-HT₇ receptors. Measure displacement of radiolabeled ligands (e.g., [³H]-8-OH-DPAT for 5-HT₁A) to calculate binding affinity (Ki) .
  • Assay 2 : Functional assays (e.g., calcium flux or cAMP accumulation) to assess agonist/antagonist activity. For example, use HEK293 cells expressing 5-HT₂A coupled to Gαq .
  • Data Interpretation : Compare potency (EC₅₀) and efficacy (% maximal response) to reference agonists like serotonin or DOI .

Advanced Questions

Q. What experimental designs are optimal for studying the metabolic stability of N-ethyl-N-isopropyl-5-methoxy-tryptamine in hepatic models?

  • Methodological Answer :

  • In Vitro Model : Incubate the compound with human liver microsomes (HLMs) or primary hepatocytes. Monitor depletion over time using LC-MS/MS to calculate intrinsic clearance (Clᵢₙₜ) .
  • Phase I Metabolism : Identify oxidative metabolites (e.g., O-demethylation or N-dealkylation) via tandem MS. Use isotopically labeled standards for quantification .
  • Phase II Metabolism : Assess glucuronidation or sulfation by adding cofactors (e.g., UDPGA or PAPS) to incubation mixtures .
  • Enzyme Mapping : Use CYP isoform-specific inhibitors (e.g., quinidine for CYP2D6) to determine metabolic pathways .

Q. How can contradictory findings regarding the potency of N-ethyl-N-isopropyl-5-methoxy-tryptamine at 5-HT receptors be systematically addressed?

  • Methodological Answer :

  • Variable 1 : Receptor Subtype Selectivity . Test the compound across species orthologs (e.g., rat vs. human 5-HT₂A) to account for interspecies differences .
  • Variable 2 : Assay Conditions . Standardize buffer pH, temperature, and cell passage number to minimize variability in functional assays .
  • Variable 3 : Pharmacokinetic Factors . Evaluate metabolic stability in vitro to rule out interference from active metabolites (e.g., O-demethylated products) .
  • Statistical Approach : Use meta-analysis to aggregate data from multiple studies, adjusting for experimental parameters .

Q. What in vivo models are appropriate for assessing the neuropharmacological effects of N-ethyl-N-isopropyl-5-methoxy-tryptamine?

  • Methodological Answer :

  • Model 1 : Rodent Behavioral Assays . Measure head-twitch response (HTR) in mice to assess 5-HT₂A activation. Compare to known 5-HT₂A agonists (e.g., DOI) .
  • Model 2 : Microdialysis in Freely Moving Rats . Quantify extracellular serotonin and dopamine levels in the prefrontal cortex post-administration to evaluate neurotransmitter modulation .
  • Model 3 : Electrophysiological Recordings . Use hippocampal slice preparations to study effects on synaptic plasticity (e.g., long-term potentiation) .
  • Controls : Co-administer selective receptor antagonists (e.g., ketanserin for 5-HT₂A) to confirm target engagement .

Q. Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported receptor binding affinities for N-ethyl-N-isopropyl-5-methoxy-tryptamine?

  • Methodological Answer :

  • Step 1 : Replicate studies using identical receptor preparations (e.g., membrane vs. whole-cell assays) to isolate methodological differences .
  • Step 2 : Validate ligand purity and stability (e.g., check for decomposition via HPLC) prior to binding experiments .
  • Step 3 : Use orthogonal techniques (e.g., fluorescence polarization vs. radioligand binding) to cross-verify affinity values .

Propriétés

IUPAC Name

N-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-5-18(12(2)3)9-8-13-11-17-16-7-6-14(19-4)10-15(13)16/h6-7,10-12,17H,5,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEQXDHSGNBFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704548
Record name 5-Methoxy-N-ethyl-N-isopropyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850032-66-5
Record name N-Ethyl-5-methoxy-N-(1-methylethyl)-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850032-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Meo-eipt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850032665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-N-ethyl-N-isopropyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-MEO-EIPT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M8HT6UV7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.